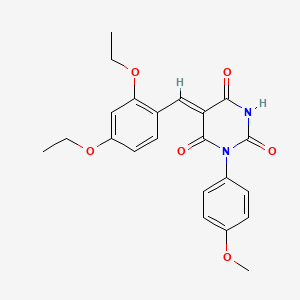![molecular formula C19H19BrN2O3S B5985579 2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is a pyrimidine analogue and has been extensively studied for its biochemical and physiological effects on living organisms.
Mechanism of Action
The mechanism of action of 2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol is not fully understood. However, it has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this enzyme, this compound can disrupt these cellular processes, leading to antitumor and antiviral effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects on living organisms. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the replication of viruses. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol in lab experiments is its potent inhibitory activity against protein kinase CK2. This makes it a valuable tool for studying protein-protein interactions and cellular processes that are regulated by this enzyme. However, one of the limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of 2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol. One potential direction is the development of new cancer drugs based on the structure of this compound. Additionally, this compound could be used as a tool for studying the role of protein kinase CK2 in various cellular processes. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of viral infections and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. Its complex synthesis method, potent inhibitory activity against protein kinase CK2, and biochemical and physiological effects make it a valuable tool for studying protein-protein interactions and cellular processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new cancer drugs and the treatment of viral infections and inflammatory diseases.
Synthesis Methods
The synthesis of 2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-one, which is then reacted with 2-(2-bromoethoxy)ethanol to obtain 2-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio-6-methylpyrimidin-4(3H)-one. The final step involves the reduction of the bromine atom to obtain this compound.
Scientific Research Applications
2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol has been extensively studied for its potential applications in various fields of research. It has been shown to have antitumor activity and can be used in the development of new cancer drugs. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C. Additionally, this compound has been used as a tool in the study of protein-protein interactions and has been shown to be a potent inhibitor of protein kinase CK2.
Properties
IUPAC Name |
2-[2-[2-(1-bromonaphthalen-2-yl)oxyethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-13-12-17(23)22-19(21-13)26-11-10-24-8-9-25-16-7-6-14-4-2-3-5-15(14)18(16)20/h2-7,12H,8-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAVZBAJBMDMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOCCOC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(3,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5985497.png)
![5,6-dimethyl-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B5985498.png)
![2-(2-{[4-(aminosulfonyl)phenyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide](/img/structure/B5985506.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B5985533.png)
![1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5985537.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5985543.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)

![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide](/img/structure/B5985580.png)

![1,2-dihydro-5-acenaphthylenyl[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5985583.png)

amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)
